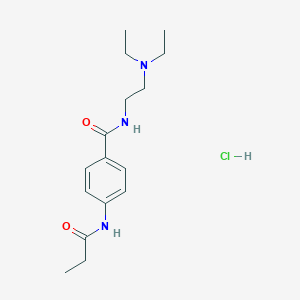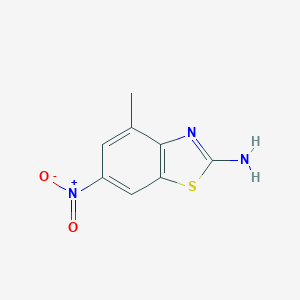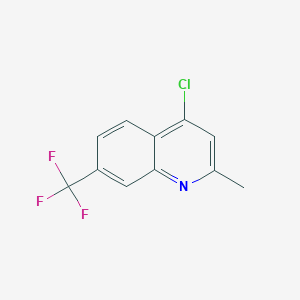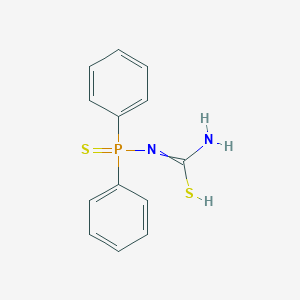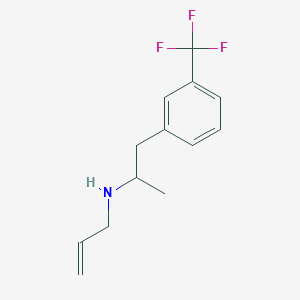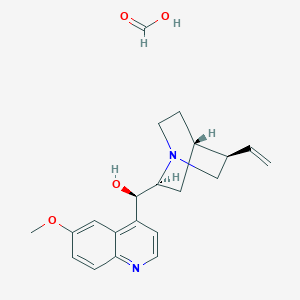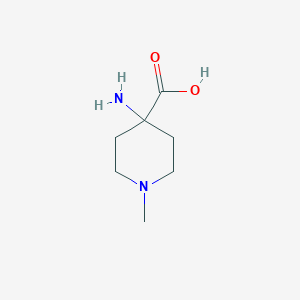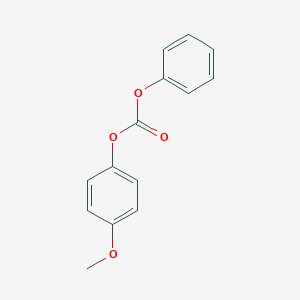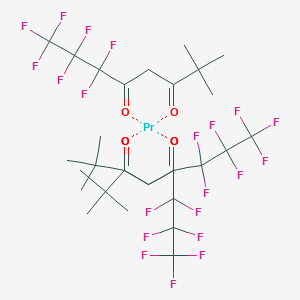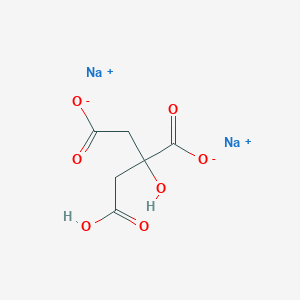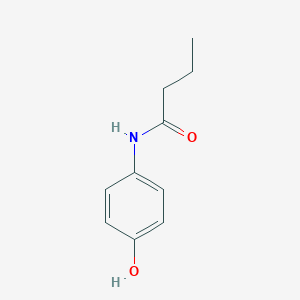
Dicopper pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper pyrophosphate (Cu2P2O7) is a compound that has been widely studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedicine. This compound is a copper-based material that has a unique structure and chemical properties that make it an attractive material for research.
Mechanism of Action
The mechanism of action of dicopper pyrophosphate is not well understood. However, it is believed that the copper ions in dicopper pyrophosphate play a crucial role in its catalytic and electrochemical properties. The copper ions in dicopper pyrophosphate can undergo redox reactions, which can facilitate the transfer of electrons in various reactions.
Biochemical and Physiological Effects
Dicopper pyrophosphate has been shown to have potential applications in biomedicine due to its unique properties. Studies have shown that dicopper pyrophosphate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, dicopper pyrophosphate has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of dicopper pyrophosphate is its stability under various conditions. This makes it an attractive material for research in catalysis and electrochemistry. However, one of the limitations of dicopper pyrophosphate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on dicopper pyrophosphate. One potential area of research is the development of new synthesis methods that can produce dicopper pyrophosphate with improved properties. Another area of research is the investigation of the mechanism of action of dicopper pyrophosphate in various reactions. Additionally, research could be conducted on the potential applications of dicopper pyrophosphate in biomedicine, including cancer treatment and antimicrobial agents.
Conclusion
Dicopper pyrophosphate is a compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive material for research in catalysis, electrochemistry, and biomedicine. While there is still much to be learned about the mechanism of action of dicopper pyrophosphate, its potential applications make it a promising area of research for the future.
Synthesis Methods
Dicopper pyrophosphate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most common method for synthesizing dicopper pyrophosphate is the solid-state reaction method. This method involves mixing copper oxide and ammonium dihydrogen phosphate in a stoichiometric ratio and heating the mixture at high temperatures. The resulting product is then ground into a fine powder and calcined to obtain dicopper pyrophosphate.
Scientific Research Applications
Dicopper pyrophosphate has been extensively studied for its potential applications in various fields. In catalysis, dicopper pyrophosphate has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the dehydrogenation of alkanes. In electrochemistry, dicopper pyrophosphate has been used as an electrode material for electrochemical sensors and batteries due to its high conductivity and stability.
properties
CAS RN |
15191-80-7 |
|---|---|
Product Name |
Dicopper pyrophosphate |
Molecular Formula |
Cu2O7P2 |
Molecular Weight |
301.04 g/mol |
IUPAC Name |
dicopper;phosphonato phosphate |
InChI |
InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChI Key |
PEVJCYPAFCUXEZ-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Other CAS RN |
10102-90-6 15191-80-7 19372-21-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




